molecular formula C23H25N3O3S B2586588 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 878054-37-6

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2586588
M. Wt: 423.53
InChI Key: VEMFLJPYQPXQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, commonly known as MI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MI-2 is a potent inhibitor of the MALT1 protein, which is known to play a crucial role in the growth and proliferation of cancer cells.

Mechanism Of Action

MI-2 is a potent inhibitor of the MALT1 protein, which is known to play a crucial role in the growth and proliferation of cancer cells. MALT1 is a protease that cleaves specific substrates involved in various signaling pathways, including NF-κB and JNK. MI-2 binds to the active site of MALT1 and inhibits its protease activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

MI-2 has been shown to induce apoptosis in cancer cells by inhibiting the protease activity of MALT1. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, MI-2 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and JNK signaling pathways.

Advantages And Limitations For Lab Experiments

One of the advantages of MI-2 is its potency and specificity for MALT1. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one of the limitations of MI-2 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of MI-2. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the identification of potential biomarkers that can be used to predict the response of cancer cells to MI-2 treatment. Additionally, there is a need for further studies to investigate the potential of MI-2 as a therapeutic agent in combination with other chemotherapy and radiotherapy agents.

Synthesis Methods

The synthesis of MI-2 involves a multi-step process that includes the condensation of 2-bromoethylamine hydrobromide with 3-nitrobenzaldehyde to form an imine intermediate. The imine is then reduced to form the corresponding amine, which is further reacted with 2-(m-tolylthio)acetic acid to form MI-2. The final product is obtained after purification by column chromatography.

Scientific Research Applications

MI-2 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. MI-2 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-17-5-4-6-18(13-17)24-22(27)16-30-21-14-26(20-8-3-2-7-19(20)21)15-23(28)25-9-11-29-12-10-25/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMFLJPYQPXQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide

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